4-Chloro-2-methoxy-6-nitroaniline
Overview
Description
“4-Chloro-2-methoxy-6-nitroaniline” is an organic compound that has been studied for its potential applications in the field of optoelectronics, photonics, nonlinear optical, and laser technology . It is also used as an intermediate for the synthesis of dyes, pigments, and other chemical compounds .
Molecular Structure Analysis
The “4-Chloro-2-methoxy-6-nitroaniline” molecule has a monoclinic structure with a Pc space group, as recognized by single-crystal XRD analysis . The molecule contains both intra- and intermolecular strong hydrogen bonding interactions .
Chemical Reactions Analysis
The “4-Chloro-2-methoxy-6-nitroaniline” molecule is part of a class of organic materials with donor–acceptor π conjugation having nonlinear optical (NLO) properties . These properties are important in the design of devices in communication technologies .
Physical And Chemical Properties Analysis
The “4-Chloro-2-methoxy-6-nitroaniline” molecule is thermally stable up to 115 °C . It has a molecular weight of 202.6 and a density of 1.5±0.1 g/cm3 . It is a pale-yellow to orange to yellow-brown solid .
Scientific Research Applications
Synthesis and Production
- 4-Chloro-2-methoxy-6-nitroaniline (CMNA) has been used in the synthesis of various compounds. For instance, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized using CMNA through steps including cyclization, nitration, and chlorination. This synthesis is noteworthy for its simplicity, mild conditions, and high yield, making it suitable for large-scale studies (Zhao, Lei, & Guo, 2017).
Environmental Biodegradation
- CMNA, known for its use in dye and pharmaceutical manufacture, has been identified as a substance with poor biodegradability. Research has shown that certain strains of bacteria, like Rhodococcus sp., can biodegrade CMNA under aerobic conditions, utilizing it as a carbon, nitrogen, and energy source. This degradation leads to the breakdown of CMNA into less harmful substances (Khan, Pal, Vikram, & Cameotra, 2013).
Photocatalysis
- CMNA has also been studied in photocatalysis. In one study, novel photocatalysts were created for the degradation of a mixture containing CMNA under specific light irradiation. This research is significant for environmental remediation, especially in water treatment processes where CMNA is a pollutant (Jafari & Nezamzadeh-Ejhieh, 2017).
Mutagenic Studies
- CMNA and its derivatives have been studied for their mutagenic properties. In one study, 4-chloro-6-methoxyindole, a CMNA constituent, was shown to form potent mutagens when nitrosated. These studies help in understanding the mutagenic and possibly carcinogenic risks associated with CMNA and its derivatives (Brown, Nguyen, Taghizadeh, Wishnok, & Tannenbaum, 1992).
Chemical Reactivity and Synthesis
- The chemical reactivity of CMNA has been explored in various synthetic processes. For example, CMNA was used in a reaction to produce aminodehalogenation products, contributing to the development of new chemical compounds and materials (Dyablo, Pozharskii, Shmoilova, & Savchenko, 2015).
Safety And Hazards
Future Directions
The “4-Chloro-2-methoxy-6-nitroaniline” molecule has potential applications in the field of optoelectronics, photonics, nonlinear optical, and laser technology . It is also used as an intermediate for the synthesis of dyes, pigments, and other chemical compounds , indicating its potential for future research and development in these areas.
properties
IUPAC Name |
4-chloro-2-methoxy-6-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNYHIKKJRBLTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methoxy-6-nitroaniline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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